molecular formula C17H23NO4S B11828987 1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid ethyl ester CAS No. 886363-60-6

1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid ethyl ester

Cat. No.: B11828987
CAS No.: 886363-60-6
M. Wt: 337.4 g/mol
InChI Key: NWIRMAUXRXJNSL-UHFFFAOYSA-N
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Description

1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid ethyl ester is a complex organic compound with a unique structure that includes a piperidine ring, a carboxylic acid group, and a methylsulfanyl-phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the piperidine ring, introduction of the carboxylic acid groups, and attachment of the methylsulfanyl-phenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methylsulfanyl group may yield sulfoxides or sulfones, while reduction of the carboxylic acid groups may produce alcohols .

Scientific Research Applications

1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid ethyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid ethyl ester include other piperidine derivatives and compounds with methylsulfanyl-phenyl groups. Examples include:

Uniqueness

Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development .

Properties

CAS No.

886363-60-6

Molecular Formula

C17H23NO4S

Molecular Weight

337.4 g/mol

IUPAC Name

2-(3-ethoxycarbonylpiperidin-1-yl)-2-(4-methylsulfanylphenyl)acetic acid

InChI

InChI=1S/C17H23NO4S/c1-3-22-17(21)13-5-4-10-18(11-13)15(16(19)20)12-6-8-14(23-2)9-7-12/h6-9,13,15H,3-5,10-11H2,1-2H3,(H,19,20)

InChI Key

NWIRMAUXRXJNSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(C2=CC=C(C=C2)SC)C(=O)O

Origin of Product

United States

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